molecular formula C10H13FO2 B6357997 (5-Fluoro-2-isopropoxyphenyl)methanol CAS No. 610797-47-2

(5-Fluoro-2-isopropoxyphenyl)methanol

Cat. No.: B6357997
CAS No.: 610797-47-2
M. Wt: 184.21 g/mol
InChI Key: HFNGXXXZLJXSSK-UHFFFAOYSA-N
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Description

(5-Fluoro-2-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position and an isopropoxy group at the 2-position of the phenyl ring, with a methanol group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-isopropoxyphenyl)methanol typically involves the reaction of 5-fluoro-2-isopropoxybenzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-isopropoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-2-isopropoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the isopropoxy group influences its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2-methoxyphenyl)methanol
  • (5-Fluoro-2-ethoxyphenyl)methanol
  • (5-Fluoro-2-propoxyphenyl)methanol

Uniqueness

(5-Fluoro-2-isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

(5-fluoro-2-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNGXXXZLJXSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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